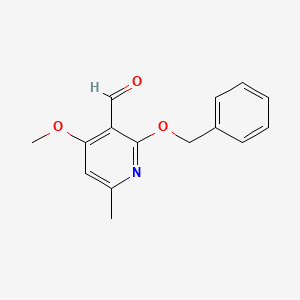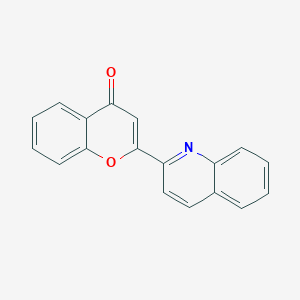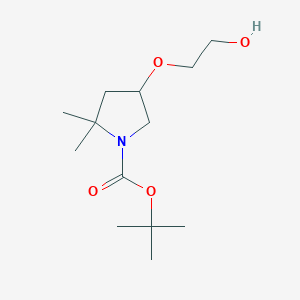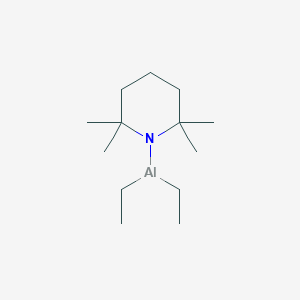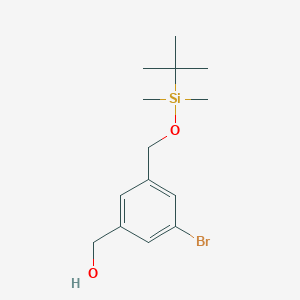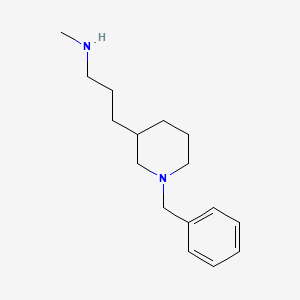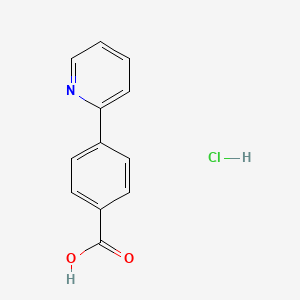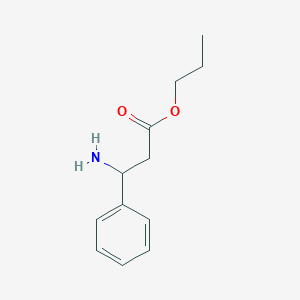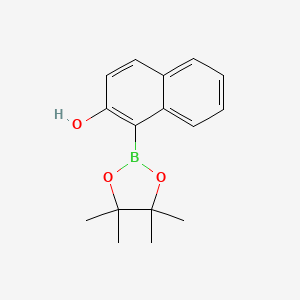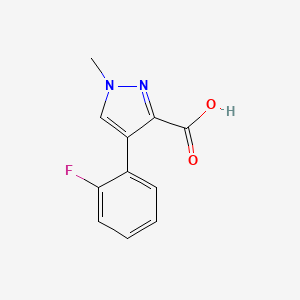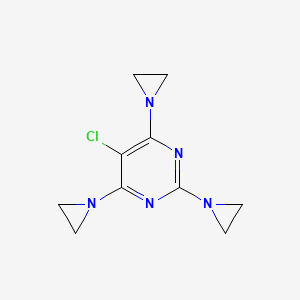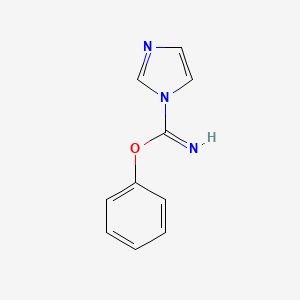
B-(8-Phenyl-1-dibenzofuranyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-(8-Phenyl-1-dibenzofuranyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, amino acids, and other molecules containing hydroxyl groups. This unique property makes them valuable in various chemical reactions and applications, particularly in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-(8-Phenyl-1-dibenzofuranyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reaction conditions generally include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
B-(8-Phenyl-1-dibenzofuranyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halides or other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce boranes .
Scientific Research Applications
B-(8-Phenyl-1-dibenzofuranyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: The compound is used in the development of sensors for detecting biomolecules, such as glucose sensors.
Medicine: Boronic acids are explored for their potential as enzyme inhibitors, particularly in the treatment of cancer and diabetes.
Industry: The compound is used in the production of advanced materials, such as polymers and pharmaceuticals
Mechanism of Action
The mechanism of action of B-(8-Phenyl-1-dibenzofuranyl)boronic acid involves its ability to form reversible covalent bonds with diols and other hydroxyl-containing molecules. This interaction is crucial in its role as a sensor or inhibitor. For example, in enzyme inhibition, the boronic acid group binds to the active site of the enzyme, preventing its normal function .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Dibenzofuran-4-boronic acid
- Benzofuran-2-boronic acid
Uniqueness
B-(8-Phenyl-1-dibenzofuranyl)boronic acid is unique due to its specific structure, which combines the properties of both phenyl and dibenzofuranyl groups.
Properties
Molecular Formula |
C18H13BO3 |
|---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
(8-phenyldibenzofuran-1-yl)boronic acid |
InChI |
InChI=1S/C18H13BO3/c20-19(21)15-7-4-8-17-18(15)14-11-13(9-10-16(14)22-17)12-5-2-1-3-6-12/h1-11,20-21H |
InChI Key |
RCQNVDJTJLXSPU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)OC3=C2C=C(C=C3)C4=CC=CC=C4)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


